molecular formula C9H4F3NO2 B8066102 4,6,7-trifluoro-1H-indole-2-carboxylic acid

4,6,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B8066102
M. Wt: 215.13 g/mol
InChI Key: FDONAEMTXHBAJT-UHFFFAOYSA-N
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Description

4,6,7-Trifluoro-1H-indole-2-carboxylic acid (CAS: 247564-70-1) is a fluorinated indole derivative with the molecular formula C₉H₄F₃NO₂ and a molecular weight of 223.13 g/mol . The compound features a carboxylic acid group at position 2 of the indole ring and three fluorine atoms at positions 4, 6, and 7. This compound is of interest in medicinal chemistry due to the role of fluorinated indoles in drug discovery, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

4,6,7-trifluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-4-2-5(11)7(12)8-3(4)1-6(13-8)9(14)15/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDONAEMTXHBAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)NC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hemetsberger Indole Synthesis

The Hemetsberger approach involves cyclizing azides derived from 2,4,5-trifluorobenzaldehyde under reflux conditions. While effective on a laboratory scale, this method suffers from:

  • Safety risks : Ethyl azide’s explosive nature complicates large-scale production.

  • Low yield : Multi-step hydrolysis and acidification reduce overall efficiency.

  • Purification challenges : Byproduct formation necessitates rigorous chromatography.

Fischer and Cadogan-Sundberg Indole Syntheses

Alternative routes like Fischer indole synthesis (acid-catalyzed cyclization of aryl hydrazines) and Cadogan-Sundberg methods (nitrene-mediated cyclization) have been explored but exhibit poor regioselectivity for trifluorinated indoles. These methods often require harsh conditions, leading to decomposition of acid-sensitive intermediates.

Innovative Synthesis Route from Patent CN116396204B

A groundbreaking method disclosed in CN116396204B circumvents traditional pitfalls through a four-step sequence optimized for industrial scalability.

Step 1: Synthesis of 4,6,7-Trifluoro Isatin

Reactants : 2,3,5-Trifluoroaniline, chloral hydrate, hydroxylamine hydrochloride.
Conditions :

  • Solvent : Aqueous sodium sulfate heptahydrate/toluene biphasic system.

  • Temperature : 80–100°C.

  • Key Insight : Sodium sulfate stabilizes intermediates, minimizing side reactions.
    Yield : 91.6% (HPLC purity: 99.1%).

Step 2: N-Protection with p-Toluenesulfonyl Chloride

Reactants : 4,6,7-Trifluoro isatin, p-toluenesulfonyl chloride.
Conditions :

  • Base : Sodium tert-amylate in tetrahydrofuran (THF).

  • Temperature : −15°C to 10°C.
    Outcome : N-(p-Toluenesulfonyl)-4,6,7-trifluoro isatin (yield: 91.6%).

Step 3: Boron-Mediated Reduction to Indole

Reductants : Sodium borohydride, boron trifluoride etherate, tris(pentafluorophenyl)borane.
Conditions :

  • Molar ratio : BF₃·Et₂O : B(C₆F₅)₃ = 1:0.01–0.05.

  • Temperature : −15°C to 0°C.
    Outcome : N-(p-Toluenesulfonyl)-4,6,7-trifluoro indole.

Step 4: Carboxylation and Deprotection

Reactants : Isopropyl magnesium chloride-lithium chloride, carbon dioxide.
Conditions :

  • Grignard reagent : 1.3M in THF.

  • Quenching : Ammonium chloride/NaOH.
    Yield : 70.3% (purity: 99.7%).

Optimization Strategies

  • Solvent Selection : THF enhances reagent solubility and reaction homogeneity.

  • Temperature Control : Cryogenic conditions (−15°C) suppress undesired side reactions.

  • Protection-Deprotection : p-Toluenesulfonyl group ensures regioselective carboxylation at the 2-position.

Comparative Analysis of Synthesis Methods

ParameterHemetsberger MethodCN116396204B Method
Key Reagents Ethyl azideChloral, hydroxylamine
Safety Profile Explosive hazardsNon-explosive reagents
Overall Yield ~18%70.3%
Purity (HPLC) <95%>99%
Scalability LimitedIndustrial feasible

Mechanistic Insights and Reaction Engineering

Role of Boron Reagents in Indole Formation

The combination of sodium borohydride and boron trifluoride etherate facilitates selective reduction of the isatin carbonyl to indole. Tris(pentafluorophenyl)borane acts as a Lewis acid, polarizing the C=O bond and enhancing hydride attack.

Carboxylation via Grignard Exchange

Isopropyl magnesium chloride-lithium chloride exhibits superior reactivity compared to n-butyllithium, enabling efficient CO₂ insertion at the indole 2-position. The lithium chloride co-salt stabilizes the Grignard intermediate, preventing premature protonation.

Industrial-Scale Considerations

Cost Efficiency

  • Raw Material Availability : 2,3,5-Trifluoroaniline is commercially accessible.

  • Recycling : THF recovery via distillation lowers operational costs.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trifluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiviral Applications

Hepatitis B Virus (HBV) Inhibition

Recent studies have highlighted the role of 4,6,7-trifluoro-1H-indole-2-carboxylic acid as an intermediate in the synthesis of compounds aimed at inhibiting proteins encoded by the Hepatitis B Virus (HBV). The compound's ability to disrupt the HBV replication cycle positions it as a promising candidate for antiviral drug development. A patent (WO2019/86142) describes methods for using this compound in the synthesis of functional drugs targeting HBV .

HIV Integrase Inhibition

Another significant application of this compound lies in its potential as an inhibitor of HIV integrase, an essential enzyme for the replication of HIV. Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit potent inhibitory activity against HIV-1 integrase, with IC50 values ranging from 0.13 to 6.85 μM . The introduction of trifluorinated groups at specific positions on the indole core enhances binding affinity and inhibitory efficacy, making these derivatives valuable in the search for new antiretroviral therapies.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound involves several steps that ensure high yield and purity. Key steps include:

  • Formation of 4,6,7-trifluoro isatin : This is achieved through a condensation reaction involving 2,3,5-trifluoroaniline and chloral under acidic conditions.
  • Protection and Reduction : The use of p-toluenesulfonyl chloride protects reactive sites during subsequent reactions, followed by reduction to form the indole structure.
  • Carboxylation : The final carboxylation step introduces the carboxylic acid group at the desired position .

The overall process is noted for its simplicity and suitability for large-scale production, achieving a product purity exceeding 99% .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives has been crucial in optimizing their biological activity. Research indicates that modifications at positions C2 and C6 significantly influence their inhibitory effects against viral enzymes. For instance:

  • Halogen Substitution : The introduction of halogenated groups at C6 enhances π-π stacking interactions with viral DNA, improving integrase inhibition.
  • Long-chain Substituents : Adding long-chain substituents at C3 has been shown to increase hydrophobic interactions within the active site of integrase .

Mechanism of Action

The mechanism by which 4,6,7-trifluoro-1H-indole-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as the SARS-CoV-2 3CLpro protease, by binding to the active site and preventing substrate access . This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Patterns and Substituent Effects

Compound Name Fluorine Positions Functional Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
4,6,7-Trifluoro-1H-indole-2-carboxylic acid 4, 6, 7 -COOH C₉H₄F₃NO₂ 223.13 Not reported
5,7-Difluoro-1H-indole-2-carboxylic acid 5, 7 -COOH C₉H₅F₂NO₂ 205.14 Not reported
4,6-Difluoro-1H-indole-2-carboxamide 4, 6 -CONH₂ C₉H₆F₂N₂O 208.15 Not reported
Indole-2-carboxylic acid None -COOH C₉H₇NO₂ 161.15 205–209
7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid 7, 4-OH -COOH C₉H₆FNO₃ 195.15 Not reported
  • Key Observations: The trifluoro derivative exhibits higher molecular symmetry and electronegativity compared to difluoro or non-fluorinated analogs, likely increasing its melting point and acidity .

Chemical Reactivity

  • Acidity: The trifluoro compound’s carboxylic acid group is more acidic than non-fluorinated analogs due to electron-withdrawing fluorine atoms, facilitating deprotonation in basic conditions.
  • Electrophilic Substitution: Fluorine at position 4 directs electrophiles to positions 5 and 3, contrasting with non-fluorinated indoles where substitution occurs at position 3 .

Biological Activity

4,6,7-Trifluoro-1H-indole-2-carboxylic acid is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that introduce trifluoromethyl groups at specific positions on the indole ring. The resulting compound exhibits distinct physicochemical properties due to the presence of fluorine atoms, which enhance lipophilicity and potentially influence biological interactions.

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, possess significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Cycle Arrest : Research has shown that this compound can induce cell cycle arrest in the S phase. In a study involving MCF-7 breast cancer cells treated with 10 µM of the compound for 48 hours, there was a notable increase in S-phase cell population from 34.72% to 48.72%, suggesting a mechanism that disrupts normal cell cycle progression .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in Annexin-V and 7-AAD positive cell populations, indicating its potential to induce apoptosis in cancer cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly as an inhibitor of HIV-1 integrase:

  • Integrase Inhibition : A series of studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase. For example, one derivative exhibited an IC50 value of 3.11 μM against integrase, significantly enhancing the antiviral activity compared to parent compounds .
  • Binding Interactions : Molecular docking studies suggest that the indole core and carboxyl group chelate with magnesium ions in the active site of integrase, facilitating strong binding interactions that inhibit viral replication .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

CompoundModificationIC50 (μM)Activity
Compound 1No modification32.37Baseline activity
Compound 17aC3 long chain addition3.11Enhanced integrase inhibition
Compound 20aC6 halogenated substitution0.13Significant antiviral activity

These findings highlight the importance of specific substitutions on the indole scaffold to optimize biological efficacy.

Case Studies

Several case studies have illustrated the compound's potential:

  • MCF-7 Cell Line Study : A study demonstrated that treatment with this compound led to increased apoptosis markers and disrupted cell cycle progression in MCF-7 cells .
  • HIV Integrase Inhibition : Another investigation focused on optimizing derivatives for enhanced activity against HIV integrase. The introduction of halogenated groups significantly improved binding affinity and inhibitory potency, indicating a promising avenue for drug development against HIV .

Q & A

Q. What are the common synthetic routes for preparing 4,6,7-trifluoro-1H-indole-2-carboxylic acid, and how can fluorination be optimized?

The synthesis of polyfluorinated indoles typically involves multi-step sequences starting from fluorinated aromatic precursors. For example, tetrafluoroindole derivatives can be synthesized via a five-step route from hexafluorobenzene, involving cyclization and selective dehalogenation . Adapting this approach, fluorination at the 4,6,7-positions may require electrophilic fluorination or halogen-exchange reactions under controlled conditions (e.g., using KF or AgF). Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd or Cu) to enhance regioselectivity and yield. Post-synthetic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid can be achieved using NaOH or LiOH in aqueous/organic biphasic systems .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and purity. For example, 19F^{19}\text{F} NMR can resolve distinct fluorine environments (e.g., δ -110 to -150 ppm for aromatic fluorines) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ or [M-H]^- ions) with an error margin < 5 ppm .
  • X-ray Crystallography : If single crystals are obtained, SHELX software can refine crystal structures to confirm regiochemistry and hydrogen bonding .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the final step of synthesizing this compound?

Low yields often arise from incomplete cyclization or side reactions during fluorination. Strategies include:

  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., H2_2O/MeCN with 0.1% TFA) to isolate the target compound from regioisomers .
  • Reaction Monitoring : Employ LC-MS or TLC to track intermediate formation and optimize reaction time.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or methyl esters during synthesis to improve solubility and reduce side reactions .

Q. What experimental approaches are recommended for studying the stability and degradation pathways of this compound under physiological conditions?

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via HPLC-MS/MS at intervals (e.g., 0, 24, 48 hours) .
  • Light/Thermal Stability : Expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) and monitor decomposition using 19F^{19}\text{F} NMR to detect defluorination .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by fluorine substituents.
  • Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) to predict binding affinities. For indole-2-carboxamides, fluorine atoms may enhance hydrophobic interactions in active sites .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported synthetic yields or spectral data for fluorinated indole derivatives?

  • Reproduce Key Steps : Replicate fluorination and cyclization steps under inert atmospheres (N2_2/Ar) to exclude moisture or oxygen interference .
  • Cross-Validate Spectra : Compare 19F^{19}\text{F} NMR chemical shifts with structurally similar compounds (e.g., 4,6-difluoroindole-2-carboxylic acid, δ -125 ppm) .
  • Control Experiments : Test alternative reagents (e.g., Selectfluor vs. XeF2_2) to identify optimal conditions for regioselective fluorination .

Methodological Recommendations

  • Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 or HepG2 cells) to establish safety profiles, as limited toxicological data exist for this compound .
  • Crystallization Trials : Use vapor diffusion with solvents like DMSO/EtOH to grow single crystals for structural confirmation .

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